molecular formula C13H19N3O B1517985 3-Amino-4-(3-methyl-1-piperidinyl)benzamide CAS No. 915920-42-2

3-Amino-4-(3-methyl-1-piperidinyl)benzamide

Cat. No.: B1517985
CAS No.: 915920-42-2
M. Wt: 233.31 g/mol
InChI Key: RCECLIJCWZSIRW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(3-methyl-1-piperidinyl)benzamide typically involves the following steps:

  • Benzamide Formation: The starting material, benzamide, is synthesized through the reaction of benzoic acid with ammonia.

  • N-Substitution: The benzamide undergoes N-substitution with 3-methylpiperidine to introduce the piperidinyl group at the 4-position of the benzene ring.

  • Amination: The resulting compound is then subjected to amination to introduce the amino group at the 3-position of the benzene ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar synthetic routes. The process involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-(3-methyl-1-piperidinyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form nitro compounds.

  • Reduction: The nitro group can be reduced to form aniline derivatives.

  • Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are used.

  • Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products Formed:

  • Oxidation: Nitrobenzamide derivatives.

  • Reduction: Aniline derivatives.

  • Substitution: Substituted benzamides.

Scientific Research Applications

3-Amino-4-(3-methyl-1-piperidinyl)benzamide has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It has potential therapeutic applications in the development of new drugs.

  • Industry: It is utilized in the production of agrochemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism by which 3-Amino-4-(3-methyl-1-piperidinyl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-Amino-4-(3-methyl-1-piperidinyl)benzamide is compared with other similar compounds to highlight its uniqueness:

  • Piperidine Derivatives: Similar compounds include other piperidine derivatives, which may have different substituents on the piperidine ring.

  • Benzamide Derivatives: Other benzamide derivatives may have different substituents on the benzene ring.

Properties

IUPAC Name

3-amino-4-(3-methylpiperidin-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-9-3-2-6-16(8-9)12-5-4-10(13(15)17)7-11(12)14/h4-5,7,9H,2-3,6,8,14H2,1H3,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCECLIJCWZSIRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C(C=C(C=C2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656049
Record name 3-Amino-4-(3-methylpiperidin-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915920-42-2
Record name 3-Amino-4-(3-methylpiperidin-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-4-(3-methyl-1-piperidinyl)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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